ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It has a molecular weight of 224.65 .
Molecular Structure Analysis
The InChI code for ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antibacterial Activity
Research by Toja et al. (1986) on analogs of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate found that certain compounds exhibited antibacterial activity in vitro. This study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, highlighting the potential of these compounds in antibacterial applications (Toja et al., 1986).
Synthesis of Insecticides
Lan Zhi-li (2007) discussed the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate in creating the insecticide chlorantraniliprole. This synthesis from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate demonstrated a promising industrialization route due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
Potential Antihypertensive Activity
Kumar and Mashelker (2006) synthesized ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are expected to exhibit antihypertensive activity. This synthesis involved various steps starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine (Kumar & Mashelker, 2006).
Synthesis of Pesticides
Yeming Ju (2014) described a synthesis method for ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate in the production of the pesticide chlorantraniliprole. The method offered a 43.1% total yield and featured a simple, solvent-free hydrazinolysis process (Yeming Ju, 2014).
Synthesis of Pyrazolo[3,4-b]pyridines
Lebedˈ et al. (2012) reported that ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate could undergo selective cyclocondensation, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This synthesis is significant for the development of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).
Novel 1,2,4-Triazolo[4,3-a]2H-Pyrano[3,2-e]Pyridine Derivatives
Kumar and Mashelkar (2007) also synthesized new 1, 2, 4-triazoles containing 2H-pyrano[2, 3-b]pyridine moiety. This process involved converting ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylate into various derivatives, which could have potential applications in various fields (Ν. V. Kumar & U. Mashelkar, 2007).
Phosphine-Catalyzed Synthesis
Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method demonstrates a novel approach to creating highly functionalized tetrahydropyridines (Zhu et al., 2003).
Safety And Hazards
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is classified under GHS07. It has hazard statements H302, H315, H319, H320, H335. Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
properties
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNLVPXIXMUABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670388 | |
Record name | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
CAS RN |
800401-62-1 | |
Record name | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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